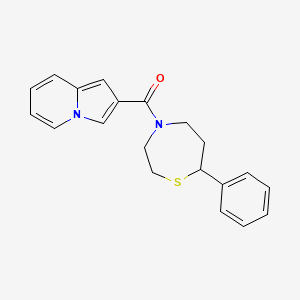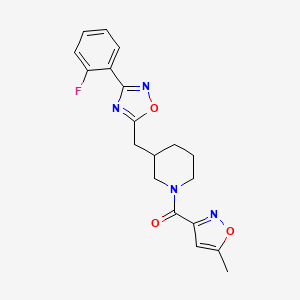
N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-(Methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with intriguing properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be achieved through a multi-step process. The core structure, a pyrazole ring, is typically formed first via a cyclization reaction. Thiophene can be introduced through electrophilic aromatic substitution. The sulfonamide group is usually added via sulfonylation, using reagents like sulfonyl chlorides under basic conditions.
Reaction conditions
Temperature: Typically moderate (around 25-60°C).
Solvents: Common solvents include dichloromethane or dimethylformamide.
Catalysts: Lewis acids like aluminum chloride or bases like pyridine.
Industrial Production Methods
Industrial production may involve continuous-flow reactors for large-scale synthesis. This method offers better control over reaction parameters and increases yield and purity. The process would optimize conditions for each step to ensure scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions:
Oxidation: : With oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Aromatic substitution reactions are possible due to the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation products: : Sulfone derivatives.
Reduction products: : Dihydro derivatives.
Substitution products: : Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in multiple fields:
Chemistry: : As a building block in organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Potential use in developing therapeutic agents due to its unique structure.
Industry: : Possible applications in materials science for designing new functional materials.
Mecanismo De Acción
The mechanism of action for this compound depends on its application. In biological systems, it might act by inhibiting specific enzymes or interacting with particular molecular targets, disrupting their normal function. This could involve binding to active sites or altering protein conformation.
Molecular targets and pathways: : The exact targets would depend on the specific biological context, but could include enzymes related to metabolic or signaling pathways.
Comparación Con Compuestos Similares
N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared to other sulfonamide and thiophene-containing compounds:
N-(4-(1-(methylsulfonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : A similar compound but with a phenyl ring instead of a thiophene, which could affect its electronic properties and reactivity.
N-(4-(1-(methylsulfonyl)-5-(thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Featuring a thiazole ring, which introduces nitrogen, potentially altering its chemical behavior and biological interactions.
Conclusion
This compound is a compound with a rich structural framework and diverse potential applications. Whether in synthetic chemistry, biological research, or industrial applications, its unique combination of functional groups offers numerous opportunities for exploration and innovation.
Propiedades
IUPAC Name |
N-[4-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S3/c1-24(19,20)17-12-7-5-11(6-8-12)13-10-14(15-4-3-9-23-15)18(16-13)25(2,21)22/h3-9,14,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFLPGLXBNNWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2791117.png)







![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2791131.png)

![4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2791134.png)

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)
